3alpha-Hydroxyandrost-4-en-17-one

Steroid Metabolism Enzyme Inhibition Androgen Biosynthesis

3alpha-Hydroxyandrost-4-en-17-one (CAS 2791-99-3) is a C19 steroid and a reduced metabolite of androst-4-ene-3,17-dione (androstenedione). It is characterized by an alpha-oriented hydroxyl group at the C3 position and a ketone group at C17, distinguishing it from other androstenedione metabolites.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B8277326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3alpha-Hydroxyandrost-4-en-17-one
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
InChIKeyVMYTXBKVYDESSJ-HKQXQEGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3alpha-Hydroxyandrost-4-en-17-one for Research: Key Compound Identity and Procurement Considerations


3alpha-Hydroxyandrost-4-en-17-one (CAS 2791-99-3) is a C19 steroid and a reduced metabolite of androst-4-ene-3,17-dione (androstenedione) [1]. It is characterized by an alpha-oriented hydroxyl group at the C3 position and a ketone group at C17, distinguishing it from other androstenedione metabolites. This compound is utilized in biochemical research as a substrate for hydroxysteroid dehydrogenases (HSDs) and as a reference standard in analytical studies .

Why 3alpha-Hydroxyandrost-4-en-17-one is Not Interchangeable with Other Androstenedione Metabolites or 3-Hydroxy Steroids


Generic substitution among steroids with similar cores is scientifically invalid due to pronounced differences in stereochemistry-driven biological activity. 3alpha-Hydroxyandrost-4-en-17-one exhibits distinct enzyme inhibition profiles, receptor binding, and metabolic fate compared to its 3beta-epimer (3beta-hydroxyandrost-4-en-17-one) and other androstenedione-derived metabolites like 4-hydroxyandrost-4-ene-3,17-dione (4OHA) [1]. For instance, the stereospecificity of the 3-hydroxy group dictates its interaction with 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) and nuclear receptors [2]. Substituting with a non-specific or incorrectly specified isomer can lead to negative or misleading experimental results in assays involving steroid metabolism or neurosteroid activity.

Quantitative Differentiation of 3alpha-Hydroxyandrost-4-en-17-one: A Comparative Evidence Guide


Comparative Inhibitory Potency of 3alpha-Hydroxyandrost-4-en-17-one on Human 17beta-Hydroxysteroid Dehydrogenase Type 3 (17beta-HSD3)

3alpha-Hydroxyandrost-4-en-17-one demonstrates measurable inhibition of human 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3), an enzyme critical for testosterone biosynthesis. In a microsomal assay using human testicular tissue, it inhibited the reduction of androstenedione with an IC50 of 16.4 µM (16,400 nM) [1]. This provides a quantitative benchmark for its use in studies of androgen metabolism, especially when compared to more potent but structurally distinct 17beta-HSD3 inhibitors.

Steroid Metabolism Enzyme Inhibition Androgen Biosynthesis

Differentiation from 4-Hydroxyandrost-4-ene-3,17-dione (4OHA) in 5alpha-Reductase Inhibition

The compound is structurally and functionally distinct from 4-hydroxyandrost-4-ene-3,17-dione (4OHA), a known aromatase inhibitor. While 4OHA also weakly inhibits human prostatic 5alpha-reductase with IC50 values ranging from 15-29 µM [1], its primary recognized mechanism is aromatase inhibition. In contrast, 3alpha-Hydroxyandrost-4-en-17-one is primarily studied as a metabolite of androstenedione and a substrate/inhibitor of hydroxysteroid dehydrogenases. The lack of a 4-hydroxy group in 3alpha-Hydroxyandrost-4-en-17-one is a critical differentiator, leading to a different metabolic and inhibitory profile [2].

Androgen Metabolism 5alpha-Reductase Prostate Research

Stereo-Specificity in Androgen Metabolism: 3alpha- vs. 3beta-Hydroxy Epimer

The stereochemistry of the 3-hydroxy group is a critical determinant of biological activity. 3alpha-Hydroxyandrost-4-en-17-one is formed via 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) activity, while its 3beta-epimer (3beta-hydroxyandrost-4-en-17-one) results from 3beta-HSD activity [1]. This stereospecificity extends to nuclear receptor interactions. Studies on androstane metabolites have shown that the 3alpha-hydroxy, 5alpha-reduced configuration is required for deactivation of the nuclear receptor CAR-beta, whereas other stereoisomers are inactive [2]. The 3beta-epimer is not active in this context, demonstrating a clear functional divergence based on stereochemistry alone.

Steroid Chemistry Stereospecificity Metabolic Pathways

Contrasting Neurosteroid Activity: 3alpha-Hydroxyandrost-4-en-17-one vs. 3alpha-Androstanediol

While 3alpha-Hydroxyandrost-4-en-17-one is a metabolite of androstenedione, it does not exhibit the potent GABA-A receptor modulatory activity characteristic of 3alpha-androstanediol (3alpha-diol). 3alpha-Diol, a 5alpha-reduced metabolite of dihydrotestosterone (DHT), is a well-characterized positive allosteric modulator of the GABA-A receptor and demonstrates anticonvulsant activity in vivo [1]. In contrast, 3alpha-Hydroxyandrost-4-en-17-one, which lacks a 5alpha-reduced A-ring and a 17beta-hydroxy group, is not recognized as a potent GABAergic neurosteroid [2]. This fundamental difference in structure-activity relationship (SAR) dictates their distinct experimental applications: 3alpha-Diol for neurosteroid research, and 3alpha-Hydroxyandrost-4-en-17-one for studies of androgen precursor metabolism.

Neurosteroids GABA-A Receptor Neuroscience

Comparative Androgenic Potency: 3alpha-Hydroxyandrost-4-en-17-one (Androsterone) vs. Testosterone

3alpha-Hydroxyandrost-4-en-17-one, also known as androsterone, exhibits significantly lower androgenic potency compared to testosterone. In a comparative study of naturally occurring androgens on male sexual receptors in castrated rats and capons, androsterone's anti-gonadotrophic activity was reported as approximately 60% of that of testosterone [1]. This quantification establishes androsterone as a weak androgen relative to the primary male sex hormone. The data supports its use in experiments requiring a baseline of reduced androgenic activity, such as studies of androgen receptor partial agonism or the effects of weak androgens on feedback mechanisms.

Androgen Receptor Bioactivity Endocrinology

Optimal Scientific Applications for 3alpha-Hydroxyandrost-4-en-17-one Based on Differential Evidence


Investigating 17beta-HSD3-Mediated Androgen Metabolism

Utilize 3alpha-Hydroxyandrost-4-en-17-one as a reference inhibitor or substrate analog in assays designed to measure the activity of human 17beta-hydroxysteroid dehydrogenase type 3 (17beta-HSD3). Its documented IC50 of 16.4 µM against this enzyme in human testicular microsomes [3] makes it a suitable tool for establishing baseline inhibition curves and for comparative studies of novel 17beta-HSD3 inhibitors. This application is particularly relevant for research into disorders of androgen biosynthesis and prostate cancer, where modulation of testosterone production is a key therapeutic strategy.

Serving as a Reference Standard in Steroid Metabolomics and Analytical Chemistry

Employ 3alpha-Hydroxyandrost-4-en-17-one as a high-purity reference standard for the identification and quantification of steroid metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its unique retention time and mass spectral signature, resulting from its specific 3alpha-hydroxy-4-ene-17-one structure [3], allow for its unambiguous differentiation from other endogenous steroids and metabolites, such as 3beta-hydroxyandrost-4-en-17-one, 4OHA, and 3alpha-androstanediol [2]. This is essential for accurate profiling in clinical and research studies of steroid hormone metabolism.

Studying Androgen Receptor (AR) Partial Agonism or Weak Androgen Effects

Leverage the quantified lower androgenic potency of 3alpha-Hydroxyandrost-4-en-17-one (androsterone) in experiments exploring the effects of weak androgens on androgen receptor (AR) signaling, gene expression, or negative feedback mechanisms in the hypothalamic-pituitary-gonadal (HPG) axis. Its activity, measured at approximately 60% of testosterone's anti-gonadotrophic effect [3], provides a calibrated sub-maximal stimulus, useful for differentiating between full and partial AR agonists and for investigating the physiological roles of endogenous weak androgens.

Investigating Stereo-Specificity in Hydroxysteroid Dehydrogenase (HSD) and Nuclear Receptor Function

Deploy 3alpha-Hydroxyandrost-4-en-17-one as a key comparator in studies of stereochemical recognition by enzymes and receptors. Its defined 3alpha-orientation is crucial for studies of 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) and for exploring the ligand specificity of nuclear receptors like CAR-beta, where only 3alpha-hydroxy, 5alpha-reduced androstanes are active [3]. Comparison with its 3beta-epimer (3beta-hydroxyandrost-4-en-17-one) provides a rigorous control for stereospecificity, ensuring that observed biological effects are correctly attributed to the correct isomer [2].

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